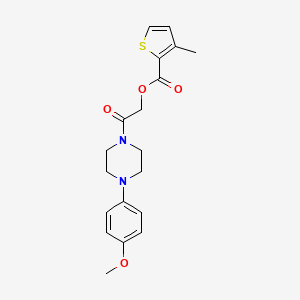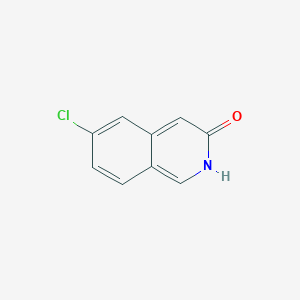![molecular formula C23H22N4O3S2 B2877213 Ethyl 2-(2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 671199-27-2](/img/structure/B2877213.png)
Ethyl 2-(2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a [1,2,4]triazolo[4,3-a]quinolin group, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities . The compound also contains a thiophene group, which is a five-membered ring containing four carbon atoms and a sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The [1,2,4]triazolo[4,3-a]quinolin group would contribute to the rigidity of the molecule, while the thiophene and carboxylate groups could potentially participate in various interactions with other molecules .Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the [1,2,4]triazolo[4,3-a]quinolin group can participate in nucleophilic substitution reactions . The thiophene group can undergo electrophilic aromatic substitution, while the carboxylate group can participate in various acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylate group could make the compound polar and capable of forming hydrogen bonds. The compound could also have significant aromatic character due to the presence of the [1,2,4]triazolo[4,3-a]quinolin and thiophene groups .Applications De Recherche Scientifique
Antimicrobial and Anti-infective Potential
Research on derivatives of triazoloquinolines has shown antimicrobial and anti-infective properties, indicating potential utility in developing new treatments for bacterial infections. For example, compounds related to triazoloquinolines were prepared to investigate the influence of the annelation position of the triazole ring on antimicrobial activity, highlighting selective efficacy against Escherichia coli (Sanna et al., 1990).
Novel Heterocyclic Synthesis
The synthesis of novel heterocyclic compounds incorporating triazoloquinoline moieties has been explored, leading to the discovery of compounds with potential for insecticidal, antimicrobial, and anticancer applications. This includes the synthesis of innovative heterocycles incorporating a thiadiazole moiety, demonstrating insecticidal activity against the cotton leafworm (Fadda et al., 2017).
Anticancer Research
Compounds structurally related to Ethyl 2-(2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have been evaluated for their anticancer properties. For instance, certain heterocycles based on thiophene incorporated thioureido substituents showed potent activity against colon HCT-116 human cancer cell line, suggesting their relevance in anticancer drug development (Abdel-Motaal et al., 2020).
Mécanisme D'action
Target of Action
It is known that similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been studied for their potential asA2B receptor antagonists . The A2B receptors are a subtype of adenosine receptors and have been correlated with anticancer activity .
Mode of Action
It has been suggested that similar compounds may intercalate dna . This means that the compound inserts itself between the base pairs of the DNA helix, which can interfere with processes such as DNA replication and transcription .
Biochemical Pathways
It is known that a2b receptors, which similar compounds target, are involved in the regulation of angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor . These factors play a crucial role in angiogenesis, a major mechanism for tumor growth regulation .
Result of Action
It has been suggested that similar compounds have shown promising cytotoxic activity, with ic50 values ranging from 19 to 64 μM on the MDA-MB 231 cell line . This suggests that the compound may have potential as a chemotherapeutic agent .
Safety and Hazards
Orientations Futures
Future research could involve further exploration of the biological activities of this compound and its derivatives. This could include testing the compound against various types of bacteria, viruses, or cancer cells. Additionally, the compound could be modified to improve its activity or reduce potential side effects .
Propriétés
IUPAC Name |
ethyl 2-[[2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S2/c1-2-30-22(29)20-15-8-4-6-10-17(15)32-21(20)24-19(28)13-31-23-26-25-18-12-11-14-7-3-5-9-16(14)27(18)23/h3,5,7,9,11-12H,2,4,6,8,10,13H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLNZIVSKYAGPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

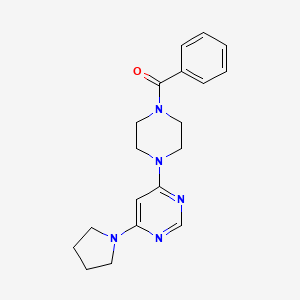
![2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2877133.png)
![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-ethoxybenzoate](/img/structure/B2877134.png)
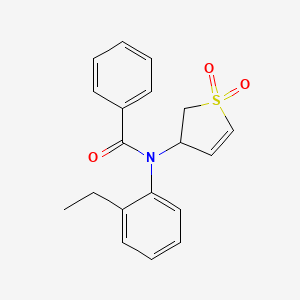
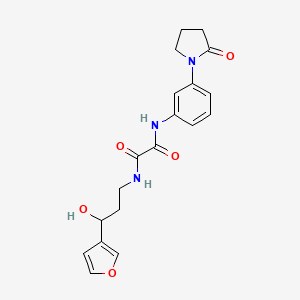


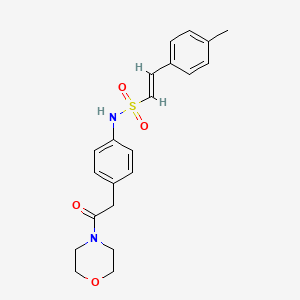
![ethyl 3-(8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2877145.png)

![2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide](/img/structure/B2877150.png)
